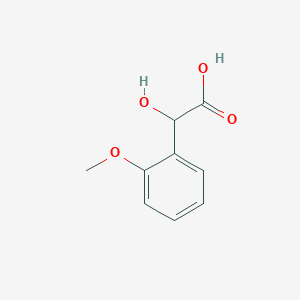

(2-Methoxyphenyl)glycolic acid

Description

Properties

IUPAC Name |

2-hydroxy-2-(2-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYBRPOTLDAYRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90908783 | |

| Record name | Hydroxy(2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10408-29-4 | |

| Record name | o-Methoxymandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10408-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methoxyphenyl)glycolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010408294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy(2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxyphenyl)glycolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of (2-Methoxyphenyl)glycolic Acid

Introduction: The Significance of Substituted Mandelic Acids

Mandelic acid, an aromatic alpha-hydroxy acid, serves as a foundational scaffold in the realms of synthetic, medicinal, and industrial chemistry.[1][2] Its unique structure, featuring a carboxylic acid, a hydroxyl group on the alpha-carbon, and an aromatic ring, provides a powerful combination of reactivity and stereochemical potential.[1][2] Derivatives of mandelic acid are integral to the synthesis of a wide array of pharmaceuticals, including antibiotics, anticancer agents, and anti-inflammatory drugs.[1][2][3]

This guide focuses on a specific, valuable derivative: (2-Methoxyphenyl)glycolic acid , also known as 2-methoxymandelic acid. The introduction of a methoxy group at the ortho (2-position) of the phenyl ring significantly influences the molecule's electronic properties, steric hindrance, and intramolecular interactions. These modifications can alter its reactivity, biological activity, and utility as a chiral building block in complex organic synthesis, making a detailed understanding of its chemical properties essential for researchers in drug discovery and development.

Section 1: Physicochemical and Structural Properties

This compound is a chiral molecule possessing a stereocenter at the alpha-carbon. This chirality is a critical feature, as enantiomers often exhibit distinct pharmacological activities. The ortho-methoxy group can influence the molecule's conformation through steric interactions and potential hydrogen bonding with the proximate hydroxyl or carboxylic acid groups.

Key Physicochemical Data:

| Property | Value | Source / Comment |

| Molecular Formula | C₉H₁₀O₄ | Calculated |

| Molar Mass | 182.17 g/mol | Calculated |

| IUPAC Name | 2-hydroxy-2-(2-methoxyphenyl)acetic acid | Standard Nomenclature |

| Synonyms | 2-Methoxymandelic acid, o-Methoxyphenylglycolic acid | Common alternative names |

| Appearance | White to off-white crystalline solid | Predicted based on analogs |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate); sparingly soluble in water. | Predicted based on structure |

| pKa | ~3.5 - 4.0 | Estimated based on mandelic acid (pKa ~3.4) and electronic effects of the methoxy group. |

Note: Experimental data for some properties of the 2-methoxy isomer are not widely published. Values are often predicted based on established chemical principles and data from closely related analogs, such as 4-methoxymandelic acid.[4]

Section 2: Synthesis and Manufacturing

The synthesis of this compound typically starts from 2-methoxybenzaldehyde. A common and effective strategy involves the formation of a cyanohydrin intermediate, which is subsequently hydrolyzed to the carboxylic acid. A notable advancement in this area is the use of biocatalysis, which can achieve high enantioselectivity.

2.1 Synthetic Workflow: Chemoenzymatic Approach

A modern, scalable method for producing enantiomerically pure (R)-2-methoxymandelic acid involves a one-pot, dynamic kinetic resolution process.[5][6] This process begins with the formation of the cyanohydrin from 2-methoxybenzaldehyde, which is then enantioselectively hydrolyzed by an engineered nitrilase enzyme.

Caption: Chemoenzymatic synthesis of (R)-2-Methoxymandelic acid.

2.2 Detailed Experimental Protocol (Illustrative)

The following protocol is based on established procedures for the chemoenzymatic synthesis of chiral mandelic acids.[5][6]

Objective: To synthesize (R)-2-methoxymandelic acid via a one-pot dynamic kinetic resolution.

Materials:

-

2-methoxybenzaldehyde

-

Sodium cyanide (NaCN)

-

Lyophilized whole cells of E. coli expressing an engineered nitrilase

-

Sodium bisulfite (optional, to prevent enzyme deactivation)[5][6]

-

Phosphate buffer (pH ~7.5)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a temperature-controlled reaction vessel, add phosphate buffer and the lyophilized cell catalyst. Initiate stirring.

-

Substrate Addition: Dissolve 2-methoxybenzaldehyde in ethyl acetate. Add this organic solution to the aqueous buffer containing the catalyst.

-

Cyanide Addition: In a separate container, prepare an aqueous solution of sodium cyanide. Add this solution dropwise to the reaction mixture over a period of 1-2 hours. Causality: Slow addition is critical to control the reaction rate and maintain a low concentration of free cyanide.

-

Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 30-40°C). Monitor the conversion of the starting material and the enantiomeric excess (ee) of the product periodically using chiral HPLC.

-

Workup and Isolation: Once the reaction reaches completion (typically >95% conversion and >97% ee), stop the stirring. Separate the organic and aqueous layers.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and acidify the aqueous layer with concentrated HCl to pH ~2. This protonates the carboxylate salt, causing the product to precipitate or become extractable.

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene/hexanes) to obtain pure (R)-2-methoxymandelic acid.

Section 3: Analytical Characterization

Accurate structural elucidation and purity assessment are paramount. A combination of NMR, IR, and MS spectroscopy is typically employed.

Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z |

| ¹H NMR | -COOH | δ 11-13 ppm (broad singlet) |

| Ar-H | δ 6.8-7.5 ppm (multiplet, 4H) | |

| -CH(OH)- | δ 5.1-5.3 ppm (singlet) | |

| -OH | δ 4-6 ppm (broad singlet, exchangeable) | |

| -OCH₃ | δ 3.8-3.9 ppm (singlet, 3H) | |

| ¹³C NMR | -C=O | δ 175-180 ppm |

| Ar-C (ipso, quat.) | δ 157 (C-OCH₃), 130 (C-CHOH) ppm | |

| Ar-CH | δ 110-130 ppm | |

| -CH(OH)- | δ 70-75 ppm | |

| -OCH₃ | δ 55-56 ppm | |

| IR (KBr) | O-H stretch (acid) | 2500-3300 cm⁻¹ (very broad) |

| O-H stretch (alcohol) | 3200-3500 cm⁻¹ (broad) | |

| C-H stretch (sp²) | 3000-3100 cm⁻¹ | |

| C-H stretch (sp³) | 2850-3000 cm⁻¹ | |

| C=O stretch (acid) | 1700-1725 cm⁻¹ | |

| C=C stretch (aromatic) | 1450-1600 cm⁻¹ | |

| C-O stretch | 1020-1250 cm⁻¹ | |

| Mass Spec (EI) | [M]⁺ | m/z 182 |

| [M-H₂O]⁺ | m/z 164 | |

| [M-COOH]⁺ | m/z 137 | |

| [M-H₂O-CO]⁺ | m/z 136 |

Note: NMR chemical shifts are highly dependent on the solvent used. The provided data are estimates for common solvents like CDCl₃ or DMSO-d₆.[5]

Section 4: Chemical Reactivity and Stability

The reactivity of this compound is dictated by its three primary functional groups: the carboxylic acid, the secondary alcohol, and the methoxy-substituted aromatic ring.

Key Reaction Pathways:

-

Esterification/Amidation: The carboxylic acid readily reacts with alcohols or amines, typically under acidic catalysis or with coupling agents, to form esters or amides.

-

Oxidation: The secondary alcohol can be oxidized to the corresponding α-keto acid, (2-methoxyphenyl)glyoxylic acid, using mild oxidizing agents.

-

Reduction: The carboxylic acid can be reduced to a primary alcohol, though this requires strong reducing agents like LiAlH₄.

-

Electrophilic Aromatic Substitution (EAS): The methoxy group is a strong activating, ortho-, para-director. However, the ortho position is sterically hindered, and the para position (C5) is the most likely site for EAS reactions like nitration, halogenation, or Friedel-Crafts reactions. The glycolic acid side chain is a deactivating group.

Caption: Key reaction pathways for this compound.

Stability: The compound is chemically stable under standard ambient conditions. However, like most carboxylic acids, it is corrosive. It should be stored in a tightly closed container in a cool, dry place, away from strong bases and oxidizing agents.

Section 5: Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile chiral building block. Its enantiomerically pure forms are crucial for synthesizing complex molecules where specific stereochemistry is required for biological activity.

-

Chiral Auxiliary and Resolving Agent: While less common than unsubstituted mandelic acid, it can be used to resolve racemic mixtures of amines or alcohols.

-

Scaffold for Bioactive Molecules: Its structure is a key component in the synthesis of various pharmaceutical agents. Mandelic acid derivatives are found in Factor Xa inhibitors, anti-HIV agents, and dual-action anti-inflammatory/antimicrobial compounds.[1][2] The specific stereochemistry and substitution pattern provided by the 2-methoxy derivative can be used to fine-tune binding interactions with biological targets.

-

Advanced Materials: Mandelic acid derivatives are also being explored in materials science for the creation of novel polymers and chiral liquid crystals.[2]

Section 6: Safety and Handling

As a derivative of glycolic acid, this compound is expected to be a corrosive and hazardous material requiring careful handling.

| Hazard Category | GHS Classification & Precautionary Statements |

| Acute Toxicity | H302/H332: Harmful if swallowed or inhaled. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. |

| Skin Corrosion | H314: Causes severe skin burns and eye damage. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| Eye Damage | H318: Causes serious eye damage. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor. |

| Storage | P405: Store locked up. Keep in a cool, dry, well-ventilated area away from incompatible materials. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Note: This information is based on data for closely related glycolic and mandelic acids. Always consult the specific Safety Data Sheet (SDS) for the material before handling.

References

-

Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (n.d.). RSC Publishing. Retrieved January 13, 2026, from [Link]

-

Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2024). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid. (n.d.). Almac. Retrieved January 13, 2026, from [Link]

-

Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. (2024). National Institutes of Health (NIH). Retrieved January 13, 2026, from [Link]

-

Thermophysical Properties of 4-Methoxymandelic acid. (n.d.). Chemcasts. Retrieved January 13, 2026, from [Link]

-

Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid. (2021). ACS Publications. Retrieved January 13, 2026, from [Link]

Sources

- 1. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem-casts.com [chem-casts.com]

- 5. almacgroup.com [almacgroup.com]

- 6. pubs.acs.org [pubs.acs.org]

A Comprehensive Spectroscopic Analysis of (2-Methoxyphenyl)glycolic Acid for Pharmaceutical and Research Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

(2-Methoxyphenyl)glycolic acid, also known as o-methoxymandelic acid, is a significant chiral building block and metabolite of interest in pharmaceutical development and chemical synthesis. Its unambiguous identification and quality assessment are paramount, relying on a suite of spectroscopic techniques. This technical guide provides an in-depth analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As complete, experimentally verified spectra are not consistently available across public databases, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive characterization. We will explore the causality behind experimental choices, provide validated protocols for data acquisition, and interpret the spectral features that constitute the unique fingerprint of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Structure

NMR spectroscopy stands as the definitive method for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like this compound, with its distinct aromatic, aliphatic, and exchangeable protons, NMR is indispensable for confirming its identity and purity.

Rationale for NMR Analysis

The choice to employ both ¹H and ¹³C NMR is rooted in the complementary information they provide. ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to neighboring protons through spin-spin coupling. ¹³C NMR, in turn, provides a map of the carbon skeleton.

Solvent Selection: The choice of a deuterated solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this analyte. Its polarity effectively dissolves the acid, and its high boiling point facilitates variable temperature experiments if needed. Crucially, unlike deuterium oxide (D₂O), it allows for the observation of exchangeable protons (the hydroxyl and carboxylic acid -OH groups), which appear as broad singlets and provide key functional group evidence.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a single-pulse experiment with a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Set the spectral width to cover a range of -2 to 14 ppm.

-

Acquire 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled experiment (e.g., zgpg30) with a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Acquire 1024 scans or more, as the ¹³C nucleus has a low natural abundance.

-

-

Processing: Apply an exponential multiplication function (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum. Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.

Predicted Spectral Data and Interpretation

Based on established chemical shift principles and data from analogous compounds, the following spectral data are predicted for this compound.

| Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 12.5 - 13.5 | broad singlet | 1H | Carboxylic acid (-COOH) |

| b | 7.45 | dd (J ≈ 7.6, 1.8 Hz) | 1H | Ar-H (ortho to -CHOH) |

| c | 7.28 | ddd (J ≈ 8.2, 7.4, 1.8 Hz) | 1H | Ar-H (para to -OCH₃) |

| d | 7.00 | d (J ≈ 8.2 Hz) | 1H | Ar-H (ortho to -OCH₃) |

| e | 6.92 | t (J ≈ 7.5 Hz) | 1H | Ar-H (meta to -OCH₃) |

| f | 6.0 - 6.5 | broad singlet | 1H | Alpha-hydroxyl (-OH) |

| g | 5.35 | singlet | 1H | Alpha-proton (-CHOH) |

| h | 3.82 | singlet | 3H | Methoxy (-OCH₃) |

| Predicted Shift (δ, ppm) | Assignment |

| 174.5 | Carboxylic acid (C=O) |

| 156.0 | Aromatic C (C-OCH₃) |

| 129.5 | Aromatic C (para to -OCH₃) |

| 128.8 | Aromatic C (quaternary, C-CHOH) |

| 120.9 | Aromatic C (meta to -OCH₃) |

| 111.0 | Aromatic C (ortho to -OCH₃) |

| 70.0 | Alpha-carbon (-CHOH) |

| 55.6 | Methoxy (-OCH₃) |

graph "NMR_Structure" { layout=neato; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [color="#5F6368"];// Define nodes with labels C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,2.1!"]; C6 [label="C", pos="-1.2,0.7!"]; H_b [label="H(b)", pos="2.1,0.2!"]; H_c [label="H(c)", pos="2.1,2.6!"]; H_d [label="H(d)", pos="0,3.8!"]; H_e [label="H(e)", pos="-2.1,2.6!"]; C_alpha [label="C", pos="-2.4,0!"]; H_g [label="H(g)", pos="-2.4,-1!"]; O_alpha [label="O", pos="-3.6,0.7!"]; H_f [label="H(f)", pos="-4.4,0.2!"]; C_carboxyl [label="C", pos="-2.4, -2.2!"]; O_carbonyl [label="= O", pos="-1.6,-2.9!"]; O_hydroxyl [label="O", pos="-3.6,-2.9!"]; H_a [label="H(a)", pos="-4.4,-2.4!"]; O_methoxy [label="O", pos="0,-1!"]; C_methoxy [label="C", pos="0,-2!"]; H_h [label="H(h)₃", pos="0,-3!"]; // Define edges C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C2 -- H_b; C3 -- H_c; C4 -- H_d; C5 -- H_e; C6 -- C_alpha; C_alpha -- H_g; C_alpha -- O_alpha -- H_f; C_alpha -- C_carboxyl; C_carboxyl -- O_carbonyl; C_carboxyl -- O_hydroxyl -- H_a; C1 -- O_methoxy -- C_methoxy -- H_h;

}

Caption: Molecular structure of this compound with proton labels corresponding to the predicted ¹H NMR data.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds, providing a characteristic "fingerprint."

Principle and Application

For this compound, IR is ideal for confirming the presence of the carboxylic acid, hydroxyl, and methoxy groups, as well as the aromatic ring. The O-H stretching vibrations are particularly diagnostic, often appearing as very broad bands due to extensive hydrogen bonding in the solid or neat state.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for its simplicity and minimal sample preparation.

-

Instrument Setup: Use an FTIR spectrometer equipped with a diamond or zinc selenide ATR crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental signals.

-

Sample Analysis: Place a small amount (a few milligrams) of the solid this compound onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-600 cm⁻¹ for 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 2400 (very broad) | O-H stretch | Carboxylic Acid (H-bonded) |

| ~3350 (broad) | O-H stretch | Alcohol (-CHO-H ) |

| ~3050 | C-H stretch | Aromatic |

| 2980, 2840 | C-H stretch | Methoxy (-OCH₃) |

| ~1710 (strong) | C=O stretch | Carboxylic Acid |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1250 (strong) | C-O stretch | Aryl ether (Ar-O-CH₃) |

| ~1200 | C-O stretch | Carboxylic Acid (C-O) |

| ~1050 | C-O stretch | Alcohol (CH-O) |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable structural information.

Rationale for MS Analysis

The primary goal is to confirm the molecular weight (182.17 g/mol for C₉H₁₀O₄). Electrospray ionization (ESI) is the ideal technique for a polar, non-volatile molecule like this, as it generates ions directly from a solution with minimal fragmentation, allowing for clear observation of the molecular ion.

Derivatization for GC-MS: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the non-volatile acid must be derivatized to increase its volatility. A common method is silylation, which converts the acidic protons (-OH, -COOH) into trimethylsilyl (TMS) ethers/esters. Data for the bis-TMS derivative of o-methoxymandelic acid is available and shows a molecular weight of 326.5 g/mol , consistent with the addition of two TMS groups (C₁₅H₂₆O₄Si₂)[1].

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as a 50:50 mixture of water and acetonitrile with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

-

Analysis: Infuse the sample directly or inject it onto a C18 LC column. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

-

Data Interpretation:

-

Negative Ion Mode [ESI-]: Expect a strong signal for the deprotonated molecule [M-H]⁻ at m/z 181.05 .

-

Positive Ion Mode [ESI+]: Expect signals for the protonated molecule [M+H]⁺ at m/z 183.06 and its sodium adduct [M+Na]⁺ at m/z 205.04 .

-

Predicted Fragmentation Pathway (ESI)

Tandem MS (MS/MS) experiments would induce fragmentation. A plausible pathway starting from the protonated molecule [M+H]⁺ is outlined below.

Caption: A predicted major fragmentation pathway for this compound in positive ion ESI-MS/MS.

The initial loss of water from the alcohol and carboxylic acid is a highly favorable process. This is followed by the loss of carbon monoxide from the resulting acylium ion, leading to a stable methoxy-substituted benzyl cation.

Conclusion

The collective application of NMR, IR, and MS provides a rigorous and multi-faceted characterization of this compound. While a complete set of public experimental data is elusive, a predictive approach grounded in the fundamental principles of spectroscopy allows for a confident and detailed structural assignment. The ¹H and ¹³C NMR spectra define the precise atomic connectivity, the IR spectrum confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides substructural evidence through fragmentation. This comprehensive spectroscopic profile is essential for researchers and drug development professionals to ensure the identity, purity, and quality of this compound in their critical applications.

References

-

Wharry, S. et al. (2021). Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid. Organic Process Research & Development. Available at: [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). Available at: [Link]

-

PubChem. 2-Methoxyphenylacetic acid. PubChem Compound Summary for CID 7134. Available at: [Link]

-

Bioregistry. Spectral Database for Organic Compounds. Available at: [Link]

-

NIST. o-Methoxymandelic acid, 2TMS derivative. NIST Chemistry WebBook, SRD 69. Available at: [Link]

Sources

(2-Methoxyphenyl)glycolic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(2-Methoxyphenyl)glycolic acid , also known as o-Methoxymandelic acid , is an aromatic alpha-hydroxy acid of significant interest in the fields of organic synthesis and medicinal chemistry. Its structural features, comprising a carboxylic acid, a hydroxyl group at the alpha position, and a methoxy-substituted phenyl ring, make it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and analysis, and insights into its applications in drug discovery and development.

Core Properties and Identification

This compound is a white to off-white crystalline solid. Its solubility in polar solvents like water and alcohols is a key property facilitating its use in various reaction conditions.[1] The presence of the methoxy group at the ortho position of the phenyl ring influences its electronic properties and reactivity compared to unsubstituted mandelic acid.

| Property | Value | Source |

| CAS Number | 10408-29-4 | , |

| Molecular Formula | C₉H₁₀O₄ | |

| Molecular Weight | 182.17 g/mol | Calculated from Molecular Formula |

| Synonyms | o-Methoxymandelic acid, 2-Hydroxy-2-(2-methoxyphenyl)acetic acid | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of 2-methoxybenzaldehyde with a cyanide source to form the corresponding cyanohydrin, followed by hydrolysis. Below is a detailed protocol for a general synthesis of a related compound, which can be adapted for the target molecule, and a specific enzymatic synthesis for the chiral (R)-enantiomer.

General Synthetic Approach (Adaptable Protocol)

This protocol is adapted from the synthesis of DL-4-Hydroxy-3-methoxymandelic Acid and can be modified for this compound by using 2-methoxybenzaldehyde as the starting material.[2][3][4]

Reaction Scheme:

A conceptual workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Cyanohydrin Formation:

-

In a well-ventilated fume hood, dissolve 2-methoxybenzaldehyde in a suitable solvent such as ethanol.

-

Slowly add a solution of sodium cyanide (NaCN) in water while maintaining a low temperature (0-5 °C) using an ice bath.

-

Acidify the reaction mixture carefully with a mineral acid (e.g., HCl) to generate hydrogen cyanide in situ, which then reacts with the aldehyde.

-

Causality: The cyanide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent protonation of the resulting alkoxide yields the cyanohydrin.

-

-

Hydrolysis to Carboxylic Acid:

-

Isolate the crude cyanohydrin intermediate.

-

Add a strong acid, such as concentrated hydrochloric acid, and heat the mixture under reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Causality: The nitrile group of the cyanohydrin is hydrolyzed in three steps under acidic conditions, ultimately forming the carboxylic acid.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Enzymatic Synthesis of (R)-2-Methoxymandelic Acid

A scalable, one-pot enzymatic synthesis has been developed for the production of the (R)-enantiomer, which is often of higher value in pharmaceutical applications.[5] This method utilizes a rationally engineered nitrilase.

Reaction Scheme:

Enzymatic synthesis of (R)-2-Methoxymandelic acid.

Step-by-Step Methodology:

-

Reaction Setup:

-

In a temperature-controlled reactor, prepare a buffered solution (e.g., phosphate buffer) containing sodium bisulfite. Causality: Sodium bisulfite forms an adduct with the aldehyde, preventing enzyme deactivation.[5]

-

Add the engineered nitrilase (e.g., as a lyophilized whole-cell preparation).

-

Introduce 2-methoxybenzaldehyde to the reaction mixture.

-

Slowly add a solution of sodium cyanide.

-

-

Enzymatic Conversion:

-

Maintain the reaction at a specific pH and temperature optimized for the enzyme's activity and stability.

-

The reaction proceeds as a dynamic kinetic resolution, where the in-situ formed cyanohydrin is enantioselectively hydrolyzed by the nitrilase to (R)-2-methoxymandelic acid.[5]

-

-

Product Isolation and Purification:

-

Once the reaction reaches completion, acidify the mixture to precipitate the product.

-

Collect the solid by filtration and wash with cold water.

-

The product can be further purified by recrystallization to achieve high enantiomeric and chemical purity.[5]

-

Purification and Analysis

Purification by Recrystallization

Recrystallization is an effective method for purifying solid this compound. The choice of solvent is critical for successful purification.

General Protocol:

-

Solvent Selection: Identify a solvent system where the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. A mixture of solvents, such as ethyl acetate and hexanes, can be effective.

-

Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent or solvent mixture.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot Filtration: If charcoal or other insoluble impurities are present, filter the hot solution through a pre-warmed funnel.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the pure crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for assessing the purity of this compound and for separating its enantiomers.

-

Purity Analysis: A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol), can be used to determine the chemical purity.

-

Chiral Separation: The enantiomers of this compound can be resolved using a chiral stationary phase, such as a CHIRALPAK® IC column.[6] A mobile phase of n-hexane with an alcohol modifier (isopropanol or ethanol) and a small amount of an acid additive (e.g., trifluoroacetic acid) is typically employed.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound. The spectra will show characteristic signals for the aromatic protons, the methoxy group, and the alpha-proton.

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the compound.

Applications in Drug Development and Medicinal Chemistry

Mandelic acid and its derivatives are valuable scaffolds in medicinal chemistry due to their chiral nature and the presence of multiple functional groups that can be readily modified.

-

Chiral Building Blocks: Enantiomerically pure this compound can serve as a chiral precursor in the synthesis of complex, biologically active molecules. The stereochemistry at the alpha-carbon is often crucial for the pharmacological activity of the final drug substance.

-

Intermediate in Pharmaceutical Synthesis: The carboxylic acid and hydroxyl groups can be derivatized to form esters, amides, and other functional groups, making it a versatile intermediate in multi-step syntheses of pharmaceutical agents.

-

Potential Biological Activity: The structural motif of an alpha-hydroxy acid can be found in various biologically active compounds. The methoxy-substituted phenyl ring can also influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its properties, synthesis, purification, and analysis, with the aim of equipping researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their work. The provided protocols and analytical methods serve as a solid foundation for further exploration and application of this versatile molecule.

References

-

Zhang, T., Nguyen, D., & Franco, P. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 159-164. [Link]

-

Fatiadi, A. J. (1974). An improved procedure for synthesis of DL-4-hydroxy-3-methoxymandelic acid (DL-"vanillyl"-mandelic acid, VMA). Journal of Research of the National Bureau of Standards, Section A: Physics and Chemistry, 78A(3), 411–412. [Link]

-

Fatiadi, A. J. (1974). An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-"Vanillyl"-mandelic Acid, VMA). PubMed. [Link]

-

Soldin, S. J., & Hill, J. G. (1986). The assay of 4-hydroxy-3-methoxymandelic acid in urine by HPLC with electrochemical detection using bonded-phase silica sorbents for rapid, simple and selective extraction. Annals of Clinical Biochemistry, 23(4), 447-452. [Link]

-

Fatiadi, A. J. (1974). An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-“Vanillyl”-mandelic Acid, VMA). PubMed Central. [Link]

-

ACS Publications. (2021). Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid. Organic Process Research & Development, 25(8), 1948-1955. [Link]

Sources

- 1. CAS 10408-29-4: o-Methoxymandelic acid | CymitQuimica [cymitquimica.com]

- 2. CONTENTdm [nistdigitalarchives.contentdm.oclc.org]

- 3. An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-"Vanillyl"-mandelic Acid, VMA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-“Vanillyl”-mandelic Acid, VMA) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 2-Methoxyphenyl Substituted Glycolic Acids

Abstract

Derivatives of glycolic acid, particularly those incorporating aromatic moieties, represent a promising frontier in the exploration of novel therapeutic agents. The introduction of a 2-methoxyphenyl group to the glycolic acid backbone is hypothesized to confer a unique combination of physicochemical and biological properties, leading to potentially significant antioxidant, antimicrobial, and anticancer activities. This technical guide provides a comprehensive overview of the theoretical framework supporting the biological potential of 2-methoxyphenyl substituted glycolic acids. Drawing on evidence from closely related analogues, this document outlines putative mechanisms of action, proposes relevant signaling pathways for investigation, and furnishes detailed experimental protocols for the synthesis and bioactivity screening of these compounds. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in this novel class of molecules.

Introduction: The Rationale for 2-Methoxyphenyl Substitution in Glycolic Acid Derivatives

Glycolic acid, the smallest of the α-hydroxy acids, is a well-established bioactive molecule, primarily known for its keratolytic and anti-inflammatory effects in dermatological applications.[1] Its mechanism of action involves the weakening of corneocyte cohesion in the stratum corneum, leading to exfoliation.[2][3] Furthermore, glycolic acid can modulate dermal matrix metabolism by stimulating collagen synthesis in fibroblasts and influencing cytokine release from keratinocytes.[4]

The strategic incorporation of a 2-methoxyphenyl substituent is predicated on the diverse biological activities associated with the 2-methoxyphenol (guaiacol) moiety. This structural motif is present in numerous natural products and synthetic compounds that exhibit a wide array of pharmacological effects, including antioxidant, anti-inflammatory, and cytotoxic activities.[5][6] The methoxy group, in particular, is known to enhance the cytotoxic activity of various anticancer compounds by influencing their lipophilicity and facilitating binding to protein targets.[7][8]

Therefore, the conjugation of a 2-methoxyphenyl group with a glycolic acid scaffold is a rational design strategy aimed at creating novel therapeutic agents that may exhibit synergistic or enhanced biological activities. This guide will explore the potential of these compounds in key therapeutic areas.

Potential Biological Activities and Putative Mechanisms of Action

While direct experimental evidence for the biological activities of 2-methoxyphenyl substituted glycolic acids is emerging, a strong theoretical framework for their potential can be constructed by examining related compounds.

Anticancer Activity

The 2-methoxyphenyl moiety is a common feature in a variety of compounds with demonstrated anticancer properties. For instance, methoxyflavones have been shown to induce cytotoxicity in cancer cell lines through the activation of downstream signaling pathways leading to apoptosis.[7] The presence of the methoxy group can enhance the lipophilicity of a molecule, potentially improving its ability to cross cellular membranes and reach intracellular targets.[7][8]

One of the key proposed mechanisms for the anticancer effects of compounds containing a 2-methoxyphenyl group is the inhibition of tubulin polymerization.[9] By disrupting microtubule dynamics, these agents can arrest the cell cycle in the G2/M phase and induce apoptosis.[9] Furthermore, 2-methoxyestradiol, a metabolite of estrogen, has demonstrated potent anti-angiogenic and pro-apoptotic effects in various cancer models.[10][11]

Proposed Signaling Pathway for Anticancer Activity:

The anticancer activity of 2-methoxyphenyl substituted glycolic acids may be mediated through the modulation of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are frequently dysregulated in cancer.[12][13]

Caption: Proposed anticancer signaling pathway modulation by 2-methoxyphenyl substituted glycolic acids.

Antimicrobial Activity

Phenolic compounds, including those with methoxy substitutions, are known to possess broad-spectrum antimicrobial activity.[14][15] Their mechanisms of action are often multifactorial and can include:

-

Disruption of the Cell Membrane: The lipophilic nature of the 2-methoxyphenyl group may allow the molecule to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of intracellular components.[8]

-

Inhibition of Bacterial Enzymes: Phenolic compounds can inhibit essential bacterial enzymes, such as DNA gyrase and proteases, thereby interfering with DNA replication and other vital cellular processes.[8]

-

Inhibition of Biofilm Formation: Some phenolic compounds have been shown to reduce biofilm formation, which is a key virulence factor for many pathogenic bacteria.[8]

Glycolic acid itself has demonstrated pH-dependent antibacterial activity, particularly against Cutibacterium acnes.[16] The combination of the acidic nature of the glycolic acid moiety and the membrane-active properties of the 2-methoxyphenyl group could result in a potent antimicrobial agent.

Antioxidant Activity

The 2-methoxyphenol structure is a well-known scavenger of free radicals.[17][18] The phenolic hydroxyl group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells and tissues. The antioxidant capacity of 2-methoxyphenol derivatives has been demonstrated in various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[19]

Quantitative Data from Related Compounds

To provide a quantitative perspective on the potential bioactivities, the following table summarizes data from studies on closely related compounds. It is important to note that these values are for analogue compounds and should be used as a guide for predicting the potential potency of 2-methoxyphenyl substituted glycolic acids.

| Compound Class | Biological Activity | Assay | Target | IC50 / CC50 / MIC | Reference |

| 2-Methoxyphenols | Cytotoxicity | MTT | Human Submandibular Gland Tumor (HSG) | Varies by derivative | [5] |

| 2-Methoxylated Fatty Acids | Antibacterial | Broth Microdilution | E. coli | IC50: 21 µg/mL | [20] |

| 2-Methoxylated Fatty Acids | Antibacterial | Broth Microdilution | MRSA | IC50: 17-37 µg/mL | [20] |

| Methoxyflavones | Anticancer | Not Specified | Various Cancer Cell Lines | Varies by derivative | [7] |

| 2-Methoxyestradiol Sulfamates | Anti-proliferative | Not Specified | HUVECs | IC50: 0.01-0.05 µM | [11] |

| Metformin-Phenolic Acid Conjugates | Anticancer | Not Specified | MDA-MB-468 and A549 | IC50: 4.42-5.47 µg/mL | [2] |

Experimental Protocols

Synthesis of 2-Methoxyphenyl Substituted Glycolic Acids

A generalized, two-step synthetic protocol for the preparation of 2-methoxyphenyl substituted glycolic acids is presented below. This method is adapted from established procedures for the synthesis of similar aryl-substituted acid derivatives.

Step 1: Synthesis of 2-(2-methoxyphenyl)-2-oxoacetic acid

-

To a stirred solution of 2-methoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a cyanide source (e.g., potassium cyanide, 1.1 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq).

-

Cool the reaction mixture to 0°C and slowly add a solution of an oxidizing agent (e.g., manganese dioxide, 2.0 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(2-methoxyphenyl)-2-oxoacetic acid.

Step 2: Reduction to 2-hydroxy-2-(2-methoxyphenyl)acetic acid (2-methoxyphenyl glycolic acid)

-

Dissolve the 2-(2-methoxyphenyl)-2-oxoacetic acid (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

-

Cool the solution to 0°C and add a reducing agent (e.g., sodium borohydride, 1.5 eq) portion-wise.

-

Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The final product can be further purified by recrystallization.

Experimental Workflow Diagram:

Caption: Synthetic workflow for 2-methoxyphenyl substituted glycolic acids.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized 2-methoxyphenyl substituted glycolic acids in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Bacterial Culture Preparation: Grow bacterial strains (e.g., S. aureus, E. coli) in appropriate broth overnight. Dilute the culture to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

-

Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The synthesis and biological evaluation of 2-methoxyphenyl substituted glycolic acids represent a compelling area for further research. Based on the extensive evidence from related compounds, this class of molecules holds significant promise as potential anticancer, antimicrobial, and antioxidant agents. The experimental protocols provided in this guide offer a clear path for the investigation of these compounds. Future studies should focus on the synthesis of a library of derivatives with varying substitution patterns on the phenyl ring to establish structure-activity relationships. Furthermore, in-depth mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these novel compounds.

References

- 2-Methoxylated FA Display Unusual Antibacterial Activity Towards Clinical Isolates of Methicillin-Resistant Staphylococcus aureus (CIMRSA) and Escherichia coli. PubMed.

- Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. PubMed.

- Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. CORE.

- Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols deriv

- Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols deriv

- Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC - NIH.

- Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl)

- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI.

- Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo. PMC - PubMed Central.

- Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. PMC - NIH.

- Future Antimicrobials: Natural and Functionalized Phenolics. MDPI.

- Synthesis and Anticancer Activity of Metformin-Phenolic Acid Conjug

- Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage)

- Inhibition of in vitro angiogenesis by 2-methoxy- and 2-ethyl-estrogen sulfam

- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Deriv

- Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes.

- Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae. PMC - NIH.

- (PDF) Phytochemical-Mediated Modulation of Signaling Pathways: A Promising Avenue for Drug Discovery.

- 2-Methoxy-6-Acetyl-7-Methyljuglone: A Bioactive Phytochemical with Potential Pharmacological Activities. PubMed.

- Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals. PubMed.

- Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC - NIH.

- Mode of action of glycolic acid on human stratum corneum: ultrastructural and functional evalu

- Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isol

- Biological effects of glycolic acid on dermal matrix metabolism mediated by dermal fibroblasts and epidermal ker

- pH-Dependent Antibacterial Activity of Glycolic Acid: Implications for Anti-Acne Formul

- Mechanism and kinetics of tyrosinase inhibition by glycolic acid: a study using conventional spectroscopy methods and hydrogen/deuterium exchange coupling with mass spectrometry. PubMed.

- Glycolic acid peel therapy – a current review. PMC - NIH.

Sources

- 1. Synthesis and Anticancer Activity of Metformin-Phenolic Acid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Future Antimicrobials: Natural and Functionalized Phenolics [mdpi.com]

- 8. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of in vitro angiogenesis by 2-methoxy- and 2-ethyl-estrogen sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Methoxy-6-Acetyl-7-Methyljuglone: A Bioactive Phytochemical with Potential Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Astaxanthin Modulation of Signaling Pathways That Regulate Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 2-Methoxylated FA Display Unusual Antibacterial Activity Towards Clinical Isolates of Methicillin-Resistant Staphylococcus aureus (CIMRSA) and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

(2-Methoxyphenyl)glycolic Acid: A Scoping Review of Potential Research Frontiers

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide eschews a rigid template, instead adopting a structure that logically explores the untapped potential of (2-Methoxyphenyl)glycolic acid. By synthesizing data from analogous, well-researched compounds, it lays a foundational framework for future investigation, grounded in scientific integrity and actionable protocols.

Abstract

This compound, a substituted aromatic alpha-hydroxy acid, represents a significant knowledge gap in chemical and biomedical research. While its structural analogues, such as mandelic acid and glycolic acid, are extensively utilized in dermatology, medicine, and materials science, this compound remains largely unexplored. This technical guide serves as a foundational blueprint for researchers by proposing three core areas of investigation where this molecule could yield significant scientific and commercial value. Drawing upon established principles from the broader families of alpha-hydroxy acids (AHAs) and methoxy-substituted pharmacophores, we delineate potential research avenues in: 1) Dermatological and Cosmeceutical Applications , leveraging AHA-like properties with potential modulation by the methoxy group; 2) Medicinal Chemistry and Drug Discovery , exploring its potential as both a bioactive scaffold and a chiral building block; and 3) Advanced Polymer Chemistry , investigating its role as a monomer for novel biodegradable polyesters. This guide provides the scientific rationale, detailed experimental workflows, and validated protocols necessary to initiate and advance research into this promising, yet overlooked, chemical entity.

Section 1: Introduction to this compound

Chemical Structure and Properties

This compound is an aromatic alpha-hydroxy acid, structurally analogous to mandelic acid but featuring a methoxy group (-OCH₃) at the ortho-position of the phenyl ring. This substitution is critical, as it is expected to modulate the molecule's physicochemical properties, including its acidity (pKa), lipophilicity (logP), and metabolic stability, compared to its parent compound.

| Property | Predicted/Known Value | Significance |

| Chemical Formula | C₉H₁₀O₄ | - |

| Molar Mass | 182.17 g/mol | Foundational for stoichiometric calculations. |

| Appearance | White crystalline solid (predicted) | Similar to other aromatic carboxylic acids.[1] |

| Solubility | Soluble in water and polar organic solvents (predicted) | The hydroxyl and carboxyl groups confer polarity.[1] |

| Chirality | Contains one stereocenter at the alpha-carbon | Exists as (R)- and (S)-enantiomers, which likely possess distinct biological activities. |

| Predicted logP | ~1.2-1.5 | The methoxy group increases lipophilicity compared to mandelic acid, potentially enhancing skin penetration or cell membrane interaction.[2] |

| Predicted pKa | ~3.2-3.4 | Similar to mandelic acid (pKa ~3.4), indicating it is a moderately strong organic acid. |

The Rationale for Exploration: Bridging a Knowledge Gap

The scientific rationale for investigating this compound is built upon the proven utility of its constituent parts: the alpha-hydroxy acid (AHA) core and the methoxyphenyl moiety.

-

The Alpha-Hydroxy Acid (AHA) Core: AHAs like glycolic and mandelic acid are staples in dermatology.[3] They function primarily as exfoliants by diminishing corneocyte cohesion in the stratum corneum.[4][5] Furthermore, they have been shown to stimulate collagen synthesis in the dermis, improving skin texture and reducing the appearance of fine lines.[6] this compound, as a member of this class, is hypothesized to share these fundamental mechanisms of action.

-

The Methoxyphenyl Moiety: The methoxy group is a privileged functional group in medicinal chemistry, frequently incorporated by medicinal chemists to enhance ligand-target binding, improve metabolic stability, and optimize pharmacokinetic properties (ADME).[2] Its presence on the aromatic ring can influence electronic properties and steric hindrance, potentially leading to novel biological activities or improved safety profiles over unsubstituted analogues.[2][7] The ortho-positioning, in particular, may lead to unique intramolecular interactions that could influence conformation and bioactivity.

By combining these two validated structural motifs, this compound emerges as a molecule with high potential for novel applications, justifying a systematic and thorough investigation.

Section 2: Potential Research Area 1: Dermatological and Cosmeceutical Applications

Scientific Rationale

The primary hypothesis is that this compound can function as an effective cosmeceutical active ingredient, analogous to other AHAs. Its utility is predicted in applications targeting photoaging, hyperpigmentation, and acne.[6] The key research question is how the ortho-methoxy group modulates the known effects of the mandelic acid scaffold. Potential modulations include:

-

Enhanced Efficacy: Increased lipophilicity may improve penetration into the epidermis, potentially allowing for lower effective concentrations.

-

Reduced Irritation: The steric and electronic effects of the methoxy group might alter the molecule's interaction with skin receptors, potentially leading to a lower irritation potential compared to glycolic acid, which is a known irritant.[4]

-

Antioxidant Activity: Phenolic compounds, including those with methoxy groups, can possess antioxidant properties. This could provide a secondary mechanism of action, protecting the skin from oxidative stress.[8]

Proposed Research Workflow

Caption: Drug discovery workflow for enantiomers.

Key Experimental Protocols

-

Synthesis: Prepare racemic this compound via the hydrolysis of mandelonitrile derived from 2-methoxybenzaldehyde. [1]This can be achieved by reacting 2-methoxybenzaldehyde with sodium cyanide followed by acid hydrolysis.

-

Chiral Resolution: Employ diastereomeric salt formation, a robust and scalable method. [9] * Dissolve the racemic acid in a suitable solvent (e.g., ethanol, isopropanol).

-

Add a stoichiometric amount (0.5 equivalents) of a chiral base, such as (R)-(+)-α-phenylethylamine or L-proline. [10] * Allow the diastereomeric salt to crystallize, often aided by slow cooling.

-

Filter the salt and liberate the enantiomerically enriched acid by treatment with a strong acid (e.g., HCl).

-

Repeat the process with the mother liquor using the opposite enantiomer of the resolving agent if desired.

-

-

Validation: Determine the enantiomeric excess (e.e.) of the resolved acid using chiral HPLC or by converting the acid to a diastereomeric ester (e.g., with a chiral alcohol) and analyzing by standard NMR or GC.

-

Panel Selection: Use a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).

-

MIC Determination: Use the broth microdilution method according to CLSI guidelines. Prepare two-fold serial dilutions of the (R)- and (S)-enantiomers in 96-well plates containing appropriate growth media.

-

Inoculation and Incubation: Inoculate each well with a standardized suspension of the test organism. Incubate under appropriate conditions (e.g., 37°C for 24h for bacteria).

-

Reading Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.

-

MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration, subculture aliquots from the clear wells onto agar plates. The MBC/MFC is the lowest concentration that results in no growth on the subculture.

Section 4: Potential Research Area 3: Materials Science and Polymer Chemistry

Scientific Rationale

Glycolic acid is the monomer for polyglycolic acid (PGA), a biodegradable, thermoplastic polymer with extensive use in medical sutures and other biomedical applications. [11]The synthesis of polyesters from other alpha-hydroxy acids is also an active area of research. By using this compound as a monomer, it is possible to create novel biodegradable polyesters with unique properties. The bulky, somewhat lipophilic methoxyphenyl group incorporated into the polymer backbone could:

-

Modify Thermal Properties: Disrupt chain packing, leading to a lower melting point (Tm) and glass transition temperature (Tg) compared to PGA.

-

Control Degradation Rate: The steric hindrance and hydrophobicity of the side group could alter the rate of hydrolytic degradation, allowing for tunable resorption profiles in biomedical devices.

-

Enhance Mechanical Properties: The aromatic side chains could increase stiffness or alter the flexibility of the resulting polymer.

Proposed Polymer Synthesis and Characterization Workflow

Sources

- 1. Mandelic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Alpha Hydroxy Acids (AHAs): Types, Benefits & How To Use Them - SkinLab [dermatica.co.uk]

- 4. Dual Effects of Alpha-Hydroxy Acids on the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. skintherapyletter.com [skintherapyletter.com]

- 6. mdpi.com [mdpi.com]

- 7. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Shanghai Pujing Chemical Technology Co., Ltd. [pjchem.com]

(2-Methoxyphenyl)glycolic Acid and its Derivatives: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical overview of (2-Methoxyphenyl)glycolic acid and its derivatives, compounds of significant interest in modern drug discovery and development. We will explore their synthesis, key physicochemical properties, and diverse pharmacological activities, with a focus on their potential as therapeutic agents. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are engaged in the exploration of novel chemical entities for therapeutic intervention.

Introduction: The Therapeutic Potential of Substituted Glycolic Acids

This compound, also known as o-methoxymandelic acid, belongs to the class of α-hydroxy acids. The presence of both a carboxylic acid and a hydroxyl group on the same carbon atom, combined with the electronic influence of the methoxy-substituted phenyl ring, imparts unique chemical reactivity and biological activity to this scaffold. Its derivatives have emerged as promising candidates in various therapeutic areas, primarily due to their antioxidant, anti-inflammatory, and enzyme-inhibiting properties.

The core structure allows for diverse chemical modifications, leading to a broad library of derivatives with tailored pharmacological profiles. This guide will delve into the rationale behind the design of these derivatives and the experimental evidence supporting their therapeutic applications.

Synthesis and Physicochemical Properties

The synthesis of this compound and its derivatives is a critical aspect of their development as drug candidates. The methodologies employed often aim for high purity, stereoselectivity, and scalability.

Synthesis of the Core Scaffold: this compound

A common and effective method for the synthesis of this compound involves the condensation of 2-methoxybenzaldehyde with a cyanide source, followed by hydrolysis of the resulting cyanohydrin.

Experimental Protocol: Synthesis of this compound

-

Cyanohydrin Formation:

-

To a stirred solution of 2-methoxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., dichloromethane or diethyl ether) at 0°C, add sodium cyanide (1.1 equivalents) or potassium cyanide (1.1 equivalents) dissolved in a minimal amount of water.

-

Slowly add an acid, such as hydrochloric acid or acetic acid, to the mixture while maintaining the temperature at 0-5°C. The acid protonates the cyanide ion to form hydrogen cyanide in situ, which then reacts with the aldehyde.

-

Continue stirring at low temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Hydrolysis:

-

Once the formation of the cyanohydrin is complete, carefully add a strong acid, such as concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux for 4-6 hours. This step hydrolyzes the nitrile group to a carboxylic acid.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

-

Work-up and Purification:

-

After cooling to room temperature, extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

-

A similar one-step condensation procedure has been reported for the synthesis of the related compound DL-4-Hydroxy-3-methoxymandelic Acid, where an ice-cold aqueous solution of glyoxylic acid is added to an alkaline solution of guaiacol.[1] This approach, with appropriate modifications of starting materials, could also be adapted for the synthesis of this compound.

Synthesis of this compound.

Physicochemical Properties

The physicochemical properties of this compound and its derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles.

| Property | (2-Methoxyphenyl)acetic acid (a related compound) | Notes |

| Molecular Formula | C9H10O3 | [2] |

| Molecular Weight | 166.17 g/mol | [2] |

| Appearance | White powder | [2] |

| Melting Point | 122-125 °C | |

| Solubility | Soluble in hot water, ethanol, ether, and ethyl acetate.[3] | The glycolic acid derivative is expected to have higher water solubility due to the additional hydroxyl group. |

Pharmacological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a range of pharmacological activities, making them attractive candidates for drug development in several disease areas.

Anti-inflammatory and Antioxidant Properties

Methoxyphenyl-containing compounds are recognized for their potent anti-inflammatory and antioxidant effects.[4][5][6][7][8] The mechanism of action often involves the modulation of key inflammatory pathways.

Mechanism of Anti-inflammatory Action:

-

Inhibition of Pro-inflammatory Mediators: These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6]

-

Modulation of Signaling Pathways: The anti-inflammatory effects are often mediated through the suppression of the NF-κB and MAPK signaling pathways.[6] These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the expression of various inflammatory genes.

-

Post-transcriptional Regulation: Some methoxyphenols have been found to inhibit the binding of the RNA-binding protein HuR to mRNA, suggesting a post-transcriptional mechanism for their anti-inflammatory activity.[4]

Anti-inflammatory mechanism of action.

Myeloperoxidase (MPO) Inhibition and Cardiovascular Applications

Myeloperoxidase (MPO) is a heme-containing enzyme implicated in the pathogenesis of various inflammatory diseases, including cardiovascular disorders. Derivatives of this compound have been investigated as MPO inhibitors.

Experimental Protocol: In Vitro MPO Inhibition Assay

-

Reagents: Human MPO, hydrogen peroxide (H2O2), 3,3',5,5'-tetramethylbenzidine (TMB) as a substrate, and the test compound (this compound derivative).

-

Procedure:

-

Prepare a reaction mixture containing buffer, MPO, and the test compound at various concentrations.

-

Initiate the reaction by adding H2O2.

-

Add TMB, which will be oxidized by the MPO-H2O2 system to produce a colored product.

-

Measure the absorbance of the colored product at a specific wavelength (e.g., 650 nm) using a spectrophotometer.

-

The percentage of MPO inhibition is calculated by comparing the absorbance in the presence and absence of the test compound.

-

The development of potent and selective MPO inhibitors represents a promising therapeutic strategy for cardiovascular diseases.

Neuroprotective Effects

The antioxidant and anti-inflammatory properties of these compounds also suggest their potential in the treatment of neurodegenerative diseases, where oxidative stress and inflammation play a significant role.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is fundamental to optimizing the therapeutic potential of this compound derivatives. Key structural features that influence activity include:

-

Substitution on the Phenyl Ring: The position and nature of substituents on the aromatic ring can significantly impact potency and selectivity. The ortho-methoxy group is a key feature of the parent compound.

-

Modifications of the Glycolic Acid Moiety: Esterification or amidation of the carboxylic acid group, or modification of the hydroxyl group, can alter the pharmacokinetic properties and biological activity.

Conclusion and Future Directions

This compound and its derivatives represent a versatile scaffold with significant therapeutic potential. Their demonstrated anti-inflammatory, antioxidant, and enzyme-inhibiting properties make them compelling candidates for further investigation in a range of diseases, particularly those with an inflammatory component. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as comprehensive preclinical and clinical evaluation to validate their therapeutic efficacy and safety. The continued exploration of this chemical space holds promise for the development of new and effective treatments for a variety of unmet medical needs.

References

-

Steffan, A. J., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation, 9(1), 1-12. [Link]

-

Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. International Immunopharmacology, 35, 195-204. [Link]

-

Jin, J. H., et al. (2012). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Archives of Pharmacal Research, 35(1), 155-163. [Link]

-

Lee, J. H., et al. (2021). Anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. ResearchGate. [Link]

-